4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound It features multiple functional groups, including pyridine, triazole, pyrrole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the 1-(pyridin-4-yl)-1H-1,2,3-triazole intermediate through a Huisgen cycloaddition reaction between azides and alkynes. This intermediate is then coupled with a thiazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or triazole derivatives.
Scientific Research Applications
4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile molecule in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: is compared with other heterocyclic compounds like:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities.
Properties
IUPAC Name |
4-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS/c1-12-15(26-17(20-12)23-8-2-3-9-23)16(25)19-10-13-11-24(22-21-13)14-4-6-18-7-5-14/h2-9,11H,10H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRQEKKEGMIEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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